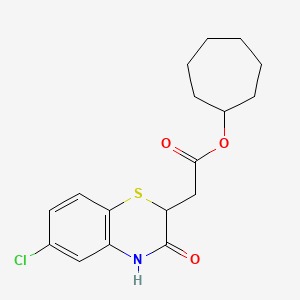
cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate is a complex organic compound that features a cycloheptyl group attached to a benzothiazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate typically involves multi-step organic reactions. One common route includes the formation of the benzothiazinone core followed by the introduction of the cycloheptyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific application being investigated, such as inhibiting a bacterial enzyme to exert antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazinone derivatives, which share the core structure but differ in their substituents. Examples include:
- 6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl acetate
- Cycloheptyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Uniqueness
Cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate is unique due to the presence of both the cycloheptyl group and the chloro substituent on the benzothiazinone core. This combination of functional groups can impart specific properties, such as enhanced reactivity or stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c18-11-7-8-14-13(9-11)19-17(21)15(23-14)10-16(20)22-12-5-3-1-2-4-6-12/h7-9,12,15H,1-6,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONIZCYYYIEHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














